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Compound of Interest

Compound Name: 2-(Aminomethyl)-1-ethylpyrrolidine

Cat. No.: B195583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the
versatile synthetic intermediate, 2-(Aminomethyl)-1-ethylpyrrolidine. This document includes
tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside detailed experimental protocols for these analytical techniques. Furthermore,
this guide illustrates a common synthetic route and key mass spectral fragmentation pathways
using DOT language diagrams to facilitate a comprehensive understanding of this compound's
chemical characteristics.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for 2-
(Aminomethyl)-1-ethylpyrrolidine, a compound with the molecular formula C7H1sN2 and a
molecular weight of 128.22 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below
are the reported *H and 3C NMR chemical shifts for 2-(Aminomethyl)-1-ethylpyrrolidine.

Table 1: *H NMR Spectroscopic Data for (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b195583?utm_src=pdf-interest
https://www.benchchem.com/product/b195583?utm_src=pdf-body
https://www.benchchem.com/product/b195583?utm_src=pdf-body
https://www.benchchem.com/product/b195583?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Protocol_for_H_and_C_NMR_Characterization_of_Imines.pdf
https://www.researchgate.net/publication/7305175_Simple_Protocol_for_NMR_Analysis_of_the_Enantiomeric_Purity_of_Primary_Amines
https://www.benchchem.com/product/b195583?utm_src=pdf-body
https://www.benchchem.com/product/b195583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm) Description
3.152 CH
2.821 CH:
2.722 CH2
2.675 CH:
2.367 CH:
2.205 CH2
2.136 CH
2.05

1.880 CH2
1.74 CH:
1.71 CH2
1.604

1.097 CHs

Data sourced from ChemicalBook, acquired at 400 MHz in CDCls.[3]

Table 2: 13C NMR Spectroscopic Data for 2-(Aminomethyl)-1-ethylpyrrolidine

Chemical Shift (ppm) Assignment
~60-70 C2 (CH)
~50-60 C5 (CHz2)
~45-55 CH:z (ethyl)
~40-50 CHzNH:z
~20-30 C3, C4 (CHz2)
~10-15 CHs (ethyl)
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Note: Specific peak assignments for 13C NMR were not explicitly found in the search results.
The provided data is based on typical chemical shifts for similar amine structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. As a
primary amine, 2-(Aminomethyl)-1-ethylpyrrolidine exhibits characteristic N-H stretching and
bending vibrations.

Table 3: Key IR Absorption Bands for 2-(Aminomethyl)-1-ethylpyrrolidine

Wavenumber (cm—?) Vibration Functional Group
3400-3250 N-H Stretch Primary Amine

2960-2850 C-H Stretch Alkane

1650-1580 N-H Bend Primary Amine

1250-1020 C-N Stretch Aliphatic Amine

910-665 N-H Wag Primary/Secondary Amine

This data is based on typical IR absorption regions for primary aliphatic amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which aids in determining the molecular weight and structure.

Table 4: Mass Spectrometry Data for (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine
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miz Relative Intensity (%)
128 ~5 (Molecular lon)
98 100 (Base Peak)
97 1.9

96 4.2

82 2.9

70 21.2

68 4.5

56 4.3

43 6.8

41 51

28 9.1

Data sourced from ChemicalBook.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are

provided below. These are generalized procedures based on standard laboratory practices for

the analysis of small amine compounds.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-(Aminomethyl)-1-ethylpyrrolidine was
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIsz) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) was added as an internal standard (6 0.00).

'H NMR Data Acquisition: The *H NMR spectrum was recorded on a 400 MHz spectrometer.
Standard acquisition parameters included a 30° pulse width, a relaxation delay of 1 second,
and an acquisition time of 4 seconds. Typically, 16 to 64 scans were co-added to achieve a

good signal-to-noise ratio.
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13C NMR Data Acquisition: The 13C NMR spectrum was acquired on the same instrument at a
frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a
relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds were used. Several
thousand scans were typically required to obtain a spectrum with an adequate signal-to-
noise ratio.

IR Spectroscopy

Sample Preparation: A drop of neat 2-(Aminomethyl)-1-ethylpyrrolidine liquid was placed
between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin
capillary film.

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum was typically collected over the range of 4000-400 cm~1! with a
resolution of 4 cm~1. A background spectrum of the clean salt plates was recorded and
subtracted from the sample spectrum to minimize interference from atmospheric CO2 and
water vapor.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-(Aminomethyl)-1-ethylpyrrolidine was prepared
in a volatile organic solvent such as methanol or dichloromethane.

Chromatographic Separation: The sample was injected into a gas chromatograph equipped
with a non-polar capillary column (e.g., DB-5ms). The oven temperature was programmed to
start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to
ensure separation of the analyte from any impurities. Helium was used as the carrier gas.

Mass Spectrometric Detection: The eluent from the GC column was introduced into the ion
source of a mass spectrometer, typically operating in electron ionization (El) mode at 70 eV.
The mass analyzer scanned a mass range of m/z 30-300 to detect the molecular ion and its
fragments.

Visualizations

The following diagrams, generated using the DOT language, illustrate a common synthetic

pathway for 2-(Aminomethyl)-1-ethylpyrrolidine and its characteristic mass spectral
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fragmentation.

Synthetic Workflow for 2-(Aminomethyl)-1-ethylpyrrolidine
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tep 1
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1-Ethylpyrrolidine-2-carbaldehyde

tep 2

Reductive Amination
(NHs, Hz, Catalyst)

Final Product

2-(Aminomethyl)-1-ethylpyrrolidine

Click to download full resolution via product page

Caption: A representative synthetic route to 2-(Aminomethyl)-1-ethylpyrrolidine.
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Key Mass Spectral Fragmentation Pathways
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Caption: Primary fragmentation patterns of 2-(Aminomethyl)-1-ethylpyrrolidine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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